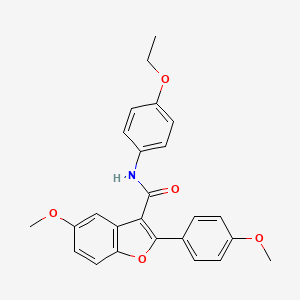

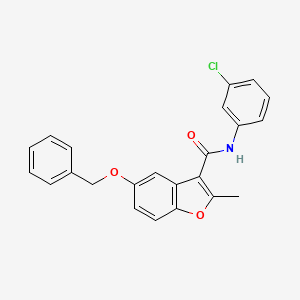

![molecular formula C23H26ClNO3 B6525289 4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxy-2H-chromen-2-one hydrochloride CAS No. 1177604-42-0](/img/structure/B6525289.png)

4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxy-2H-chromen-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxy-2H-chromen-2-one hydrochloride” is a complex organic molecule. It contains a benzylpiperidine moiety, which is a common structure in many pharmaceuticals and research chemicals . The benzylpiperidine group is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its functional groups. The benzylpiperidine moiety could potentially undergo reactions involving the nitrogen atom or the benzyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Compounds containing a benzylpiperidine moiety are typically solid at room temperature .Aplicaciones Científicas De Investigación

4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxy-2H-chromen-2-one hydrochloride has been studied for its potential therapeutic applications, primarily as an inhibitor of certain enzymes. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the generation of pro-inflammatory mediators. In addition, this compound has been shown to inhibit the enzyme 5α-reductase, which is involved in the metabolism of hormones. These two enzymes are involved in numerous physiological processes, making this compound a promising therapeutic agent.

Mecanismo De Acción

Target of Action

A structurally similar compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

The compound likely interacts with its targets, the monoamine transporters, leading to the release of monoamines (dopamine, norepinephrine, and possibly serotonin) into the synaptic cleft . This results in increased neurotransmitter activity, which can lead to various physiological effects.

Biochemical Pathways

The compound likely affects the monoaminergic pathways, specifically the dopaminergic and noradrenergic pathways . The downstream effects of this can vary widely, but generally result in increased arousal, alertness, and responsiveness to the environment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxy-2H-chromen-2-one hydrochloride is its ability to be synthesized in a laboratory setting. This allows researchers to study the compound in a controlled environment and to determine its exact effects. Furthermore, this compound is relatively safe to use in laboratory experiments, as it has been found to have minimal toxicity. However, there are some limitations to using this compound in laboratory experiments. For instance, the compound is relatively expensive and difficult to obtain, and its effects may vary depending on the specific conditions of the experiment.

Direcciones Futuras

Given the potential therapeutic applications of 4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxy-2H-chromen-2-one hydrochloride, there are numerous directions for future research. These include further investigations of the compound’s mechanism of action, as well as its potential to be used as a therapeutic agent for various diseases. In addition, further research could be conducted to determine the compound’s potential interactions with other drugs and to determine its optimal dosage. Additionally, further research could be conducted to determine the compound’s potential side effects and to develop ways to minimize these effects. Finally, further research could be conducted to explore the potential of this compound as a prophylactic agent, as well as its potential to be used in combination with other drugs to enhance their therapeutic effects.

Métodos De Síntesis

4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxy-2H-chromen-2-one hydrochloride can be synthesized via a two-step process. In the first step, 4-benzylpiperidine is reacted with 4-methoxybenzaldehyde to form 4-(4-benzylpiperidin-1-yl)methyl-7-methoxy-2H-chromen-2-one. This intermediate is then reacted with hydrochloric acid to yield this compound (this compound).

Análisis Bioquímico

Biochemical Properties

4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase (MAO), particularly MAO-A, acting as an inhibitor . This interaction can influence the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby affecting various biochemical pathways . Additionally, the compound may interact with acetylcholinesterase (AChE), inhibiting its activity and potentially affecting cholinergic signaling .

Cellular Effects

The effects of 4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways involving neurotransmitters, leading to changes in cellular responses . It may also affect gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and degradation . Furthermore, the compound’s impact on cellular metabolism includes changes in energy production and utilization, which can affect overall cell function .

Molecular Mechanism

At the molecular level, 4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes such as MAO-A and AChE, inhibiting their activity and altering the levels of neurotransmitters . This inhibition can lead to changes in neurotransmitter signaling and downstream effects on cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in neurotransmitter pathways .

Temporal Effects in Laboratory Settings

The temporal effects of 4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride in laboratory settings include its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in neurotransmitter levels and signaling pathways . These long-term effects may be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and effects over time .

Dosage Effects in Animal Models

In animal models, the effects of 4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride vary with different dosages. At lower doses, the compound may exhibit beneficial effects on neurotransmitter levels and signaling pathways, potentially improving cognitive function and behavior . At higher doses, the compound may induce toxic or adverse effects, including neurotoxicity and behavioral changes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .

Metabolic Pathways

4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . The compound’s inhibition of MAO-A affects the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to changes in their levels and activity . Additionally, the compound may influence metabolic flux and metabolite levels by altering the activity of enzymes involved in energy production and utilization .

Transport and Distribution

The transport and distribution of 4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride within cells and tissues involve interactions with transporters and binding proteins . The compound may be transported across cell membranes by specific transporters, facilitating its entry into cells and accumulation in target tissues . Once inside the cells, the compound may bind to proteins that regulate its localization and activity, influencing its distribution and effects within the cells .

Subcellular Localization

The subcellular localization of 4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes . Additionally, its localization to the nucleus may affect gene expression by interacting with transcription factors and other regulatory proteins .

Propiedades

IUPAC Name |

4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxychromen-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3.ClH/c1-26-20-7-8-21-19(14-23(25)27-22(21)15-20)16-24-11-9-18(10-12-24)13-17-5-3-2-4-6-17;/h2-8,14-15,18H,9-13,16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCKLBGSCNONGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

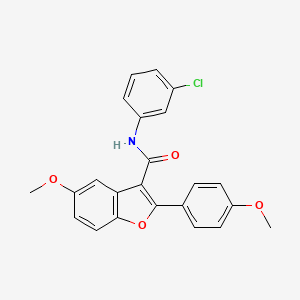

![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6525219.png)

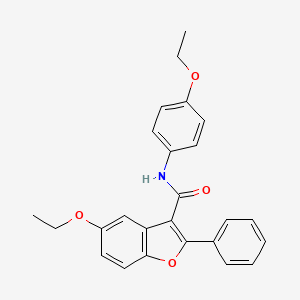

![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)

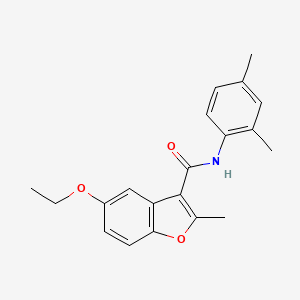

![5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B6525255.png)

![ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6525283.png)

![5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6525305.png)